molecular formula C23H23FN4O3 B6440295 2-[4-(4-benzoylpiperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-fluorophenyl)ethan-1-ol CAS No. 2548981-77-5

2-[4-(4-benzoylpiperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-fluorophenyl)ethan-1-ol

Número de catálogo: B6440295
Número CAS: 2548981-77-5
Peso molecular: 422.5 g/mol
Clave InChI: QAEHSGMMHWKFAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex molecule featuring:

  • A 1,2,3-triazole core, commonly used in click chemistry and medicinal chemistry for its bioisosteric properties and metabolic stability .
  • A 4-benzoylpiperidine-1-carbonyl moiety attached to the triazole, which may enhance binding to hydrophobic pockets in biological targets due to the aromatic benzoyl group and the piperidine’s conformational flexibility .
  • A 2-fluorophenyl ethanol group, where the fluorine atom likely improves metabolic stability and membrane permeability, while the ethanol linker contributes to hydrogen-bonding interactions .

The synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling reactions to introduce the benzoylpiperidine and fluorophenyl groups. This approach aligns with high-yield syntheses (87–99%) observed in similar triazoloamide derivatives .

Propiedades

IUPAC Name

[1-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbonyl]piperidin-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c24-19-9-5-4-8-18(19)21(29)15-28-14-20(25-26-28)23(31)27-12-10-17(11-13-27)22(30)16-6-2-1-3-7-16/h1-9,14,17,21,29H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEHSGMMHWKFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues:

The compound is compared to structurally related 1,2,3-triazole derivatives with varying substituents and pharmacological profiles:

Compound Key Structural Features Biological Activity/Properties Reference
Target Compound
2-[4-(4-Benzoylpiperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-fluorophenyl)ethan-1-ol
1,2,3-Triazole core; benzoylpiperidine; 2-fluorophenyl ethanol Hypothesized enzyme inhibition (e.g., kinase or receptor antagonism) due to benzoylpiperidine
Compound 33
Methyl 5-(4-(5-chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylate
Chlorothiophene; trifluoroacetylpiperidine; biphenyl P2Y14 receptor antagonist (IC₅₀ = 0.8 µM); molecular weight = 575.11 g/mol
Compound 9
2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-fluorophenyl)acetamide
2-fluorophenyl; acetylphenoxy linker Enoyl-acyl carrier protein reductase (InhA) inhibitor (MIC = 1.56 µg/mL)
2cab
2-[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone
4-Methoxyphenyl; pyrrolidine High synthetic yield (89%); LC-MS m/z 287 ([M + 1]⁺)
2dag
1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone
Azepane ring; 3-methoxyphenyl 92% yield; azepane may enhance CNS penetration

Key Comparisons:

Substituent Effects on Activity: The benzoylpiperidine group in the target compound provides a bulkier hydrophobic domain compared to trifluoroacetylpiperidine in Compound 33 or pyrrolidine in 2cab. This may enhance target affinity but reduce solubility . The 2-fluorophenyl ethanol moiety distinguishes the target from Compound 9, which has a 2-fluorophenyl acetamide linker. The ethanol group may improve hydrogen-bonding capacity compared to the acetamide .

Synthetic Efficiency :

  • The target compound’s synthesis likely mirrors the high yields (87–99%) of similar triazoloamides, which use solid-/solution-phase methods .

Research Findings and Implications

  • Structural Insights : The triazole core and fluorophenyl group are critical for binding across multiple targets (e.g., InhA, P2Y14). The benzoylpiperidine may confer selectivity for enzymes with hydrophobic active sites .
  • Synthetic Robustness : CuAAC and coupling reactions enable scalable production, as demonstrated by analogues with >90% yields .
  • Limitations : The target’s high molecular weight and lipophilicity may necessitate formulation optimization for in vivo applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.